![molecular formula C13H14FN B2786782 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 1815-34-5](/img/structure/B2786782.png)
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” is a chemical compound. It is mentioned in a patent titled "(S)-1-(1-ACRYLOYLPIPERIDIN-3-YL)-2-FLUORO-5,6,7,8,9,10-HEXAHYDROCYCLO HEPTA [B]INDOLE-4-CARBOXAMIDE, AND RELATED CRYSTALLINE FORMS, COMPOSITIONS, AND METHODS THEREOF" . The patent discusses crystalline forms of this compound and pharmaceutical compositions containing it. These compositions are used in modulating kinases generally, and specifically for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code:1S/C13H15N/c1-2-6-10-11-7-4-5-9-13 (11)14-12 (10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 . Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 343.9±37.0 °C and its density is predicted to be 1.191±0.06 g/cm3 . The pKa value is predicted to be 17.00±0.20 .Applications De Recherche Scientifique
Receptor Affinity Studies
Research has explored the affinity of enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles for 5-HT2 and D2 receptors. These compounds, derived from 2-fluoro-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole, showed that those with 7S,10R stereochemistry were consistently recognized by the receptors. Notably, one compound exhibited high affinity for the 5-HT2 receptor, indicating potential applications in designing atypical antipsychotics (Mewshaw et al., 1993).
Synthesis and Antimicrobial Evaluation
A series of novel compounds derived from cyclohepta[b]indole were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the potential antimicrobial applications of these derivatives, with some showing moderate to good inhibitory activity (Cihan-Üstündağ & Çapan, 2012).
Antituberculosis Activity
Research on the synthesis of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole-2,3-dione derivatives, evaluated their in vitro antituberculosis activity. The study provides insights into the structural-activity relationship and the potential of these compounds as antituberculosis agents (Karalı et al., 2007).
Fluorocyclization for Novel Derivatives
In a study, versatile procedures for fluorocyclization of tryptamine and tryptophol derivatives to obtain 3a-fluoropyrrolo[2.3-b]indoles and 3a-fluorofuro[2.3-b]indoles were developed. This process, employing N-fluoro-2,4,6-trimethylpyridinium triflate or Selectfluor™, highlights the use of fluorine in synthesizing complex indole derivatives (Fujiwara et al., 2014).
Fischer Indole Synthesis Applications
A paper discussed the synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis. This method, involving cycloheptanone and hydrazine hydrochloride, demonstrates the utility of Fischer indole synthesis in creating cyclohepta[b]indole derivatives (Falke et al., 2011).
Privileged Structure Motif in Drug Design
Cyclohepta[b]indoles, including derivatives of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, are considered privileged structure motifs in natural products and drug design. These compounds display a broad spectrum of biological activities, making them of significant interest in pharmaceutical research (Stempel & Gaich, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXWSXRHBZPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

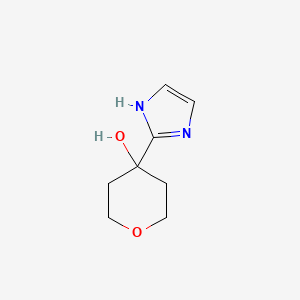

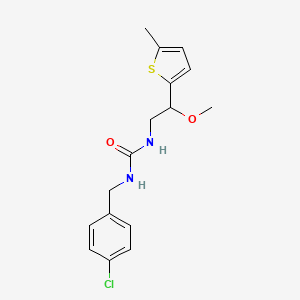


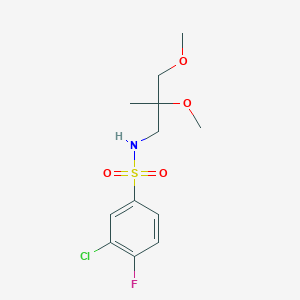

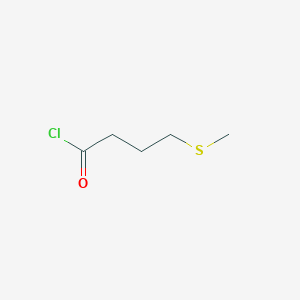

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)
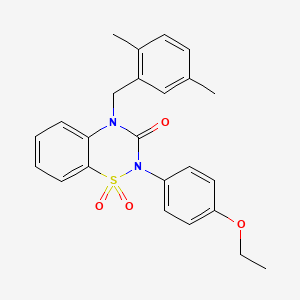
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
